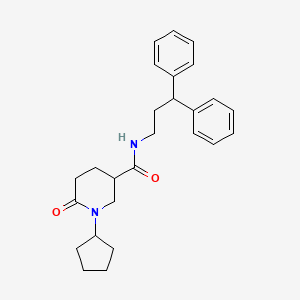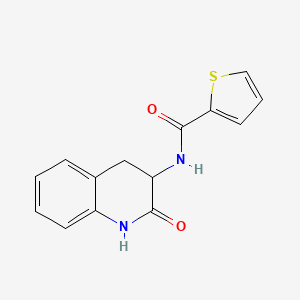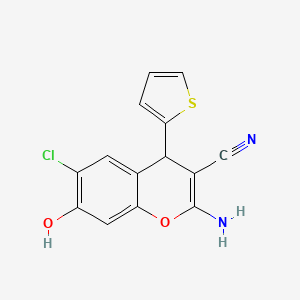
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, also known as BH-P1, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BH-P1 is a hydrazide derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is not fully understood. However, it has been proposed that N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide induces apoptosis and inhibits tumor growth. Inflammatory cytokine production is inhibited by N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, leading to reduced inflammation. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide also inhibits viral replication, which can prevent the spread of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising therapeutic agent. However, there are also limitations to using N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine the optimal dosage and administration of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide.
Orientations Futures
There are several future directions for the study of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. One area of research is the optimization of its use as a therapeutic agent. More research is needed to determine the optimal dosage and administration of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide for the treatment of cancer, inflammatory diseases, and viral infections. Another area of research is the elucidation of its mechanism of action. Understanding the mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide will enable researchers to optimize its use and develop more effective therapeutic agents. Finally, more research is needed to determine the potential side effects of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide and to develop strategies to mitigate these side effects.
Méthodes De Synthèse
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is synthesized through a multi-step process that involves the reaction of 5-bromo-2-hydroxybenzaldehyde with piperidine-1-sulfonyl chloride to form the intermediate compound. The intermediate is then reacted with 4-hydrazinobenzenesulfonamide to form the final product, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has potential applications in the treatment of cancer, inflammatory diseases, and viral infections.
Propriétés
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c20-16-6-9-18(24)15(12-16)13-21-22-19(25)14-4-7-17(8-5-14)28(26,27)23-10-2-1-3-11-23/h4-9,12-13,24H,1-3,10-11H2,(H,22,25)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSUJMFJJRYOX-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6077122.png)

![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)
![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)
![2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6077148.png)